Prynachlor
Overview
Description
Prynachlor, also known as chloretin, is a synthetic compound with the chemical formula C₁₂H₁₂ClNO. It is a chiral molecule and is classified as a chloroacetanilide herbicide and plant growth regulator. This compound was primarily used in agriculture to control weeds in crops such as maize, cabbages, cauliflower, and kohlrabi .
Mechanism of Action
Target of Action
Prynachlor, also known as Basamaize, primarily targets the process of protease and α-amylase production in plants . These enzymes play a crucial role in the germination and early development of plants, particularly in the breakdown of proteins and starches.
Mode of Action
This compound operates through a selective, systemic action, primarily absorbed by germinating shoots . It inhibits the production of protease and α-amylase, which are induced by gibberellic acid (GA3), in deembryonated barley seeds . This inhibition is more sensitive for protease than α-amylase .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the GA3-induced production of protease and α-amylase . By inhibiting these enzymes, this compound disrupts the normal metabolic processes upon which seed germination and early seedling growth are dependent .
Pharmacokinetics
It’s known that this compound is a systemic herbicide, suggesting it is absorbed and transported within the plant to exert its effects .
Result of Action
The inhibition of protease and α-amylase production by this compound leads to a disruption in early seed germination and seedling development . This disruption is likely due to the essential role these enzymes play in breaking down proteins and starches during these early stages of plant growth .
Biochemical Analysis
Biochemical Properties
Prynachlor has been found to inhibit the production of protease and α-amylase in deembryonated barley seeds . This inhibition was observed in a study where this compound was compared with other herbicides like Alachlor and Propachlor . The degree of inhibition of protease and α-amylase production caused by these herbicides was equivalent to that caused by known protein and nucleic acid synthesis inhibitors .
Cellular Effects
The cellular effects of this compound are primarily observed in its impact on enzyme production. As mentioned earlier, this compound inhibits the production of protease and α-amylase in deembryonated barley seeds . This suggests that this compound may have a significant impact on cellular processes related to these enzymes.
Molecular Mechanism
It is known that this compound inhibits the production of certain enzymes, suggesting that it may interact with the biochemical pathways that produce these enzymes
Metabolic Pathways
Given its inhibitory effects on the production of protease and α-amylase, it is likely that this compound interacts with the metabolic pathways of these enzymes .
Preparation Methods
Prynachlor can be synthesized through various synthetic routes. One common method involves the reaction of 2-chloro-N-phenylacetamide with propargyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Prynachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Prynachlor has been utilized in various scientific research applications, including:
Comparison with Similar Compounds
Prynachlor is similar to other chloroacetanilide herbicides such as alachlor and propachlor. it has unique properties that distinguish it from these compounds:
Alachlor: Alachlor is another chloroacetanilide herbicide that inhibits protein synthesis in plants.
Propachlor: Propachlor also inhibits protein synthesis but has a different molecular structure compared to this compound.
This compound’s unique mechanism of action and selective inhibition of lipid synthesis make it a valuable compound for specific agricultural applications .
Properties
IUPAC Name |
N-but-3-yn-2-yl-2-chloro-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-3-10(2)14(12(15)9-13)11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBHERUGBOSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C1=CC=CC=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042350 | |
Record name | Prynachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21267-72-1 | |
Record name | Prynachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21267-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prynachlor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021267721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prynachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prynachlor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRYNACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N7ETM5RG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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